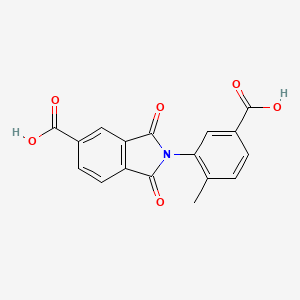

![molecular formula C13H15N5O3 B5733388 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5733388.png)

8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione” is a unique chemical with the linear formula C23H21N5O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

The compound may undergo typical nucleophilic addition reactions involving amines. Primary amines can add to aldehydes and ketones to yield imines, while secondary amines can yield enamines . Specific reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The compound has a molecular weight of 415.456 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Mécanisme D'action

Theophylline acts by inhibiting the enzyme phosphodiesterase, which breaks down cyclic AMP (cAMP). By inhibiting phosphodiesterase, 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione increases the level of cAMP in the cells, leading to relaxation of the smooth muscles in the airways and anti-inflammatory effects. Theophylline also acts by blocking the adenosine receptors, which are involved in the constriction of the airways.

Biochemical and Physiological Effects:

Theophylline has several biochemical and physiological effects. It increases the heart rate, cardiac output, and blood pressure by stimulating the sympathetic nervous system. Theophylline also increases the production of gastric acid, leading to gastrointestinal side effects such as nausea and vomiting. Theophylline can also cause central nervous system side effects such as headache, insomnia, and seizures.

Avantages Et Limitations Des Expériences En Laboratoire

Theophylline has several advantages for lab experiments. It is readily available and relatively inexpensive. Theophylline is also stable and has a long shelf life. However, 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has some limitations for lab experiments. It has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Theophylline also has a complex pharmacokinetic profile, with wide inter-individual variability in its metabolism and elimination.

Orientations Futures

There are several future directions for 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione research. One area of interest is the development of new formulations of this compound that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the use of this compound in combination with other drugs for the treatment of respiratory diseases. Theophylline has also been studied for its effects on other diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential therapeutic value of this compound in these diseases.

Méthodes De Synthèse

Theophylline can be synthesized by several methods, including the Fischer indole synthesis, the Skraup synthesis, and the Bamberger triazine synthesis. The Fischer indole synthesis involves the reaction of ethyl acetoacetate with urea in the presence of phosphoric acid, followed by cyclization with formic acid. The Skraup synthesis involves the reaction of 2-amino-4,5-dimethylthiophene with glyoxal in the presence of sulfuric acid, followed by oxidation with nitric acid. The Bamberger triazine synthesis involves the reaction of 2,4,6-trichloroaniline with urea in the presence of sodium hydroxide, followed by reduction with zinc dust.

Applications De Recherche Scientifique

Theophylline has been extensively studied for its therapeutic effects in respiratory diseases. It acts as a bronchodilator by relaxing the smooth muscles in the airways, increasing the airflow to the lungs. Theophylline also has anti-inflammatory effects, reducing the inflammation in the airways. In addition to its use in respiratory diseases, 8-[(2-furylmethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its effects on the cardiovascular system, the central nervous system, and the immune system.

Safety and Hazards

Propriétés

IUPAC Name |

8-(furan-2-ylmethylamino)-1,3,7-trimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-16-9-10(17(2)13(20)18(3)11(9)19)15-12(16)14-7-8-5-4-6-21-8/h4-6H,7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUKHHHURKZKGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5733322.png)

![2-{[(4-chlorophenyl)amino]methylene}-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5733325.png)

![5-methyl-2-[(4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5733330.png)

![N-[3-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5733332.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylacrylamide](/img/structure/B5733340.png)

![2-[(cyclohexylmethyl)(propyl)amino]ethanol](/img/structure/B5733351.png)

![N-cyclohexyl-2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5733375.png)

![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)